Tpnqrqnvc

Minor histocompatibility antigen HLA-B*07:02 immunogenic disparity

Accurate quantification of LRH-1-specific CD8+ T cells in transplantation research demands an epitope with characterized kinetics and avidity. TPNQRQNVC is a validated HLA-B*07:02-restricted peptide exhibiting moderate immunogenic disparity (19.6%), predictable ex vivo expansion (0.66-0.76% peak tetramer+), and high functional avidity (half-maximal recognition at 20 nM). • Defined immunogenicity profile confirmed by head-to-head comparison studies • Consistent purity for MHC tetramer production, T-cell assays, and flow cytometry calibration • Tissue-restricted expression minimizes off-target reactivity • Standard ≥95% HPLC purity; higher purities available upon request

Molecular Formula C41H70N16O15S
Molecular Weight 1059.2 g/mol
Cat. No. B12390438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpnqrqnvc
Molecular FormulaC41H70N16O15S
Molecular Weight1059.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)N
InChIInChI=1S/C41H70N16O15S/c1-17(2)31(38(69)55-24(16-73)40(71)72)56-36(67)23(15-29(45)62)53-34(65)21(9-11-27(43)60)51-32(63)19(6-4-12-49-41(47)48)50-33(64)20(8-10-26(42)59)52-35(66)22(14-28(44)61)54-37(68)25-7-5-13-57(25)39(70)30(46)18(3)58/h17-25,30-31,58,73H,4-16,46H2,1-3H3,(H2,42,59)(H2,43,60)(H2,44,61)(H2,45,62)(H,50,64)(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,69)(H,56,67)(H,71,72)(H4,47,48,49)/t18-,19+,20+,21+,22+,23+,24+,25+,30+,31+/m1/s1
InChIKeyGKCMDYVFPJYWJF-OSDSGSITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPNQRQNVC Peptide (LRH-1 Epitope): HLA-B*07:02-Restricted Antigen for T Cell Immunology Research


TPNQRQNVC is a linear nonapeptide (sequence: Thr-Pro-Asn-Gln-Arg-Gln-Asn-Val-Cys) with a molecular formula of C41H70N16O15S and a molecular weight of 1059.2 g/mol. It is the naturally presented epitope of the minor histocompatibility antigen LRH-1, restricted by the HLA-B*07:02 (HLA-B7) molecule [1]. The peptide is derived from the P2X5 purinergic receptor and is recognized by cytotoxic T lymphocytes (CTLs), inducing a CD8+ T cell immune response . TPNQRQNVC is widely used in immunology research, including MHC tetramer production, T-cell assays, and studies of graft-versus-tumor (GVT) reactivity.

Why LRH-1 Peptide (TPNQRQNVC) Cannot Be Interchanged with Other HLA-B*07:02 Epitopes


HLA-B*07:02-restricted peptides exhibit distinct immunogenic properties, including variable frequencies of T-cell recognition, differential tissue expression profiles, and unique peptide-MHC binding affinities. Substituting TPNQRQNVC with another HLA-B*07:02 epitope—such as HY (SPSVDKARAEL), ECGF (RPHAIRRPLAL), or ZAPHIR (IPRDSWWVEL)—without validation can lead to erroneous conclusions in T-cell assays, compromised tetramer staining specificity, or misidentification of target antigens in transplantation studies. The following quantitative evidence demonstrates that TPNQRQNVC possesses a defined immunogenicity profile that distinguishes it from other in-class peptides, making its specific selection critical for reproducible research outcomes [1].

Quantitative Evidence for TPNQRQNVC Differentiation from Related HLA-B*07:02 Peptides


Immunogenic Disparity Frequency of LRH-1 Compared to Other HLA-B7 Minor Histocompatibility Antigens

In a multicenter analysis of 97 donor-recipient pairs, the LRH-1 epitope (TPNQRQNVC) exhibited an immunogenic disparity frequency of 19.6%. This frequency is distinct from other HLA-B7-restricted minor histocompatibility antigens: HY (SPSVDKARAEL) at 26.5%, ZAPHIR (IPRDSWWVEL) at 12.4%, and ECGF (RPHAIRRPLAL) at 5.2% [1]. This quantitative ranking indicates that TPNQRQNVC represents a moderately prevalent target antigen, suitable for studies where high-frequency antigens like HY are not desired or where low-frequency antigens like ECGF offer insufficient statistical power.

Minor histocompatibility antigen HLA-B*07:02 immunogenic disparity stem cell transplantation

Ex Vivo Expansion Capacity of TPNQRQNVC-Specific CD8+ T Cells Relative to Other MiHA Peptides

In a 7-day ex vivo coculture system using allogeneic dendritic cells, TPNQRQNVC-specific CD8+ T cells expanded to a peak frequency of 0.76% of total CD8+ T cells (Patient 2, AML). In contrast, under identical conditions, HA1-specific (VLHDDLLEA) T cells expanded to 8.43% and HA2-specific (YIGEVLVSV) T cells expanded to 0.99% [1]. The expansion of TPNQRQNVC-specific T cells was consistently lower than that of HA1 but comparable to or slightly lower than HA2, reflecting its moderate immunogenicity in ex vivo assays.

T-cell expansion MHC tetramer immunotherapy dendritic cell

Peptide Concentration Required for Half-Maximal CTL Recognition

In a peptide titration assay using HLA-B*07:02-transduced EBV-LCL cells, half-maximal recognition by LRH-1-specific CTL clone RP1 was achieved at a peptide concentration of 20 nM [1]. This value is consistent with moderate-to-high affinity binding to the HLA-B*07:02 groove. While no direct comparison with other B7 epitopes is available in the same study, cross-study comparisons indicate that many HLA-B*07:02-restricted epitopes require concentrations in the micromolar range for half-maximal recovery (e.g., C50 values of 0.7 µM to 10 µM reported for other peptides) [2]. The 20 nM value for TPNQRQNVC places it among the more efficiently recognized epitopes.

CTL assay peptide-MHC affinity antigenicity HLA-B*07:02

Primary Research Applications for TPNQRQNVC Peptide Based on Differentiated Evidence


Detection and Monitoring of LRH-1-Specific CD8+ T Cells in Allogeneic Stem Cell Transplantation

Researchers can use TPNQRQNVC-loaded HLA-B*07:02 tetramers to quantify LRH-1-specific T-cell frequencies in peripheral blood or bone marrow samples from transplant recipients. The moderate immunogenic disparity frequency (19.6%) and predictable ex vivo expansion kinetics (0.66%-0.76% peak tetramer+ cells) make this epitope a reliable marker for correlating immune reconstitution with clinical outcomes such as relapse-free survival and GVHD. This application directly leverages the quantitative evidence from the head-to-head comparison studies [1] and ex vivo expansion data [2].

Targeting LRH-1-Expressing Solid Tumors in Graft-versus-Tumor Immunotherapy Models

The peptide TPNQRQNVC is the minimal epitope recognized by CTLs that target LRH-1, which is aberrantly expressed on a subset of solid tumors including renal cell carcinoma, melanoma, and breast cancer [3]. In vitro studies demonstrate that LRH-1-specific CTLs can efficiently lyse P2X5-expressing solid tumor cells, especially under inflammatory conditions that upregulate HLA-B7 and CD54. This scenario is supported by the high functional avidity of the peptide (half-maximal recognition at 20 nM) and the tissue-restricted expression profile, which minimizes off-tumor reactivity.

Standardized Positive Control in HLA-B*07:02 Tetramer Staining Panels

Due to its well-characterized immunogenicity and the availability of commercial MHC tetramers from multiple vendors, TPNQRQNVC serves as an ideal positive control peptide for validating HLA-B*07:02 tetramer staining protocols. Its moderate expansion capacity and defined prevalence among HLA-B7-positive individuals provide a reliable benchmark for assay sensitivity and specificity. Researchers can use the peptide to generate reference CTL lines or to spike known T-cell populations for flow cytometry calibration, ensuring reproducibility across experiments [2].

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